2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a hexahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with ethyl 2-oxoacetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. Solvents such as toluene and dichloromethane are often used in the reaction stages .
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, using reagents such as bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological responses, including inflammation and allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine core.
Hydroxyzine: Another antihistamine that shares structural similarities.
Uniqueness
What sets 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25ClN4O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C21H25ClN4O2/c22-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)21(28)15-26-20(27)13-16-5-2-4-8-19(16)23-26/h1,3,6-7,13H,2,4-5,8-12,14-15H2 |
InChI Key |
RXPHEIFDKHMOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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